2-Nitrophenyl beta-d-cellobioside heptaacetate 2-Nitrophenyl beta-d-cellobioside heptaacetate
Brand Name: Vulcanchem
CAS No.: 70867-22-0
VCID: VC0019570
InChI: InChI=1S/C32H39NO20/c1-14(34)43-12-23-25(45-16(3)36)27(46-17(4)37)30(49-20(7)40)32(52-23)53-26-24(13-44-15(2)35)51-31(29(48-19(6)39)28(26)47-18(5)38)50-22-11-9-8-10-21(22)33(41)42/h8-11,23-32H,12-13H2,1-7H3/t23-,24-,25-,26-,27+,28+,29-,30-,31-,32+/m1/s1
SMILES: CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2[N+](=O)[O-])OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula: C₃₂H₃₉NO₂₀
Molecular Weight: 757.65

2-Nitrophenyl beta-d-cellobioside heptaacetate

CAS No.: 70867-22-0

Cat. No.: VC0019570

Molecular Formula: C₃₂H₃₉NO₂₀

Molecular Weight: 757.65

* For research use only. Not for human or veterinary use.

2-Nitrophenyl beta-d-cellobioside heptaacetate - 70867-22-0

Specification

CAS No. 70867-22-0
Molecular Formula C₃₂H₃₉NO₂₀
Molecular Weight 757.65
IUPAC Name [(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-(2-nitrophenoxy)-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate
Standard InChI InChI=1S/C32H39NO20/c1-14(34)43-12-23-25(45-16(3)36)27(46-17(4)37)30(49-20(7)40)32(52-23)53-26-24(13-44-15(2)35)51-31(29(48-19(6)39)28(26)47-18(5)38)50-22-11-9-8-10-21(22)33(41)42/h8-11,23-32H,12-13H2,1-7H3/t23-,24-,25-,26-,27+,28+,29-,30-,31-,32+/m1/s1
SMILES CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2[N+](=O)[O-])OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Introduction

Chemical Structure and Properties

Molecular Structure

2-Nitrophenyl beta-D-cellobioside heptaacetate consists of a cellobioside core (two glucose units linked by a β(1→4) glycosidic bond) with a 2-nitrophenyl group attached at the anomeric carbon of one glucose unit. The compound has seven acetyl groups distributed across the hydroxyl positions of the cellobioside portion. This specific arrangement creates a well-defined structure with particular stereochemical properties that influence its behavior in enzymatic reactions .

Physical and Chemical Properties

The compound exhibits distinct physicochemical properties that determine its behavior in various experimental conditions. These properties have been well-characterized through multiple analytical techniques.

Table 1: Key Physical and Chemical Properties of 2-Nitrophenyl Beta-D-Cellobioside Heptaacetate

PropertyValueReference
Molecular FormulaC₃₂H₃₉NO₂₀
Molecular Weight757.6 g/mol
XLogP3-AA0.9
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count20
Rotatable Bond Count20
Topological Polar Surface Area267 Ų
Complexity1360
Undefined Atom Stereocenter Count10

The compound's structural complexity and multiple stereoisomeric possibilities make it a challenging but valuable subject for conformational studies. Its moderate lipophilicity (XLogP3-AA of 0.9) balances its water solubility and membrane permeability, while the high number of hydrogen bond acceptors (20) and absence of hydrogen bond donors influence its interactions with solvents and biological molecules .

Solvatomorphs and Crystallization

Solvatomorph Characteristics

Recent research has identified and characterized multiple solvatomorphs of related compounds, specifically p-nitrophenyl β-D-cellobioside and its heptaacetate. Three distinct solvatomorphs of p-nitrophenyl β-D-cellobioside and one solid form of its heptaacetate have been obtained and subjected to rigorous examination using powder X-ray diffraction (PXRD), Fourier-transform infrared spectroscopy (FTIR), solid-state nuclear magnetic resonance (NMR), differential scanning calorimetry (DSC), and elemental analysis .

These investigations have yielded valuable information regarding the composition of these solvatomorphs, including the identity of co-crystallizing solvents and the space group of the resulting crystals. These findings are particularly significant for applications requiring high purity samples, as they inform the selection of appropriate crystallization conditions that minimize solvent inclusion in the crystal structure .

Crystallization Techniques

Research has successfully identified a suitable solvent mixture for the crystallization of p-nitrophenyl β-D-cellobioside that effectively purifies the compound without undesirable co-crystallization of solvent molecules. This achievement is particularly important for enzyme studies where the presence of co-crystallized solvents could potentially interfere with experimental results .

The crystallization conditions determined for these compounds provide valuable insights that may be applicable to 2-nitrophenyl beta-D-cellobioside heptaacetate as well, given the structural similarities between the compounds. These findings contribute to establishing standardized purification protocols that ensure consistent sample quality for research applications .

Conformational Analysis and Molecular Flexibility

Glycosidic Bond Conformation

Advanced computational studies have been conducted to analyze the conformational properties of p-nitrophenyl β-D-cellobioside and its heptaacetate. These studies employed genetic algorithms to explore the conformational landscape of these molecules, with particular focus on the torsion angles around the glycosidic bond. The results have been presented as adiabatic maps of potential energy as a function of these torsion angles, providing a comprehensive view of the energetically favorable conformations .

The reliability of these computational approaches has been validated by comparing the calculated torsion angles with those observed in the crystal structures of similar compounds. The close correspondence between calculated and experimental values supports the accuracy of the computational methods employed .

Conformational Flexibility Comparison

A significant finding from these conformational studies is the marked difference in conformational flexibility between p-nitrophenyl β-D-cellobioside and its heptaacetate derivative. The non-acetylated compound exhibits considerable conformational flexibility around the glycosidic bond, allowing it to adopt multiple energetically favorable conformations .

In contrast, the heptaacetate derivative displays significantly reduced conformational flexibility. This restricted mobility can be attributed to the steric effects introduced by the seven acetyl groups, which constrain the molecule's ability to rotate around the glycosidic bond. This difference in conformational behavior has important implications for the compounds' interactions with enzymes and other biological molecules .

Applications in Enzyme Assays

Cellobiohydrolase Activity Measurement

2-Nitrophenyl beta-D-cellobioside heptaacetate serves as a chromogenic substrate specifically designed for the measurement of cellobiohydrolase activity. When the substrate undergoes enzymatic hydrolysis, 2-nitrophenol is released, producing a color change that can be quantified by measuring absorbance at 400 nm. This property makes the compound invaluable for developing sensitive and specific assays for cellobiohydrolase enzymes .

The compound's design incorporates features that enhance its performance in enzyme assays. The heptaacetate modification protects against non-specific hydrolysis by acid or alkali, ensuring that any observed activity can be attributed specifically to the enzyme being studied. Additionally, the enhanced solubility in organic solvents expands the range of experimental conditions under which the substrate can be employed .

Research Applications

Beyond its primary use in cellobiohydrolase assays, 2-nitrophenyl beta-D-cellobioside heptaacetate has found application in various research contexts. It serves as a valuable tool for analyzing cellulose and hemicelluloses in plant materials, contributing to studies of plant cell wall composition and degradation. The compound is also employed in enzyme assay development, screening for enzyme inhibitors or activators, and investigating the mode of action and substrate specificity of cellulase enzymes .

These diverse applications highlight the compound's versatility as a research tool in fields ranging from plant biology to enzyme kinetics. Its specific structural features make it particularly suited for studies focusing on the interactions between enzymes and complex carbohydrate substrates .

SupplierCatalog NumberQuantityPrice (€/USD)Delivery TimeReference
CymitQuimica3D-EN0731850 mg€152.00Not specified
CymitQuimica3D-EN07318100 mg€223.00Not specified
CymitQuimica3D-EN07318250 mg€359.00Not specified
GlenthamGC0206100 mg$277.50April 24, 2025

The pricing structure typically follows a non-linear scale, with larger quantities offering better value per milligram. This pricing pattern is consistent with specialty biochemical reagents and reflects the compound's position as a niche research tool rather than a bulk chemical .

Product Identification

For research and purchasing purposes, 2-nitrophenyl beta-D-cellobioside heptaacetate can be identified by several standard identifiers:

Table 3: Identification Information

Identifier TypeValueReference
CAS Registry Number70867-22-0
Molecular FormulaC₃₂H₃₉NO₂₀
PubChem CIDNot directly listed (p-nitrophenyl isomer: 13206569)
Synonyms2-Nitrophenyl b-D-cellobioside heptaacetate

These identifiers facilitate accurate sourcing of the compound and help researchers ensure they are obtaining the correct material for their studies .

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